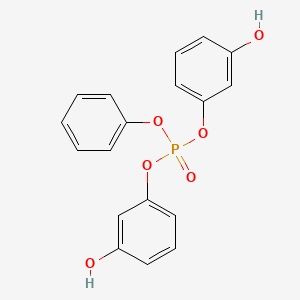

Bis(3-hydroxyphenyl) phenyl phosphate

Description

Bis(3-hydroxyphenyl) phenyl phosphate (BHPPP) is an organophosphate ester widely studied for its flame-retardant properties in epoxy resin systems. Synthesized by Wang and Shieh in 2000, BHPPP acts as a reactive curing agent that integrates phosphorus into the polymer matrix, enhancing fire resistance without compromising mechanical integrity . Its mechanism involves forming a protective char layer during combustion, which acts as a physical barrier to heat transfer and suppresses the release of flammable gases and smoke . BHPPP’s structure—featuring two 3-hydroxyphenyl groups and a central phenyl phosphate—promotes efficient char formation and thermal stability, making it a preferred choice for high-performance coatings and composites.

Properties

CAS No. |

125437-37-8 |

|---|---|

Molecular Formula |

C18H15O6P |

Molecular Weight |

358.3 g/mol |

IUPAC Name |

bis(3-hydroxyphenyl) phenyl phosphate |

InChI |

InChI=1S/C18H15O6P/c19-14-6-4-10-17(12-14)23-25(21,22-16-8-2-1-3-9-16)24-18-11-5-7-15(20)13-18/h1-13,19-20H |

InChI Key |

RFRAYQHAUIAUFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O |

Origin of Product |

United States |

Preparation Methods

Bis(3-hydroxyphenyl) phenyl phosphate can be synthesized through the reaction of phenyl dichlorophosphate and 1,3-dihydroxybenzene. The reaction is typically carried out in the presence of a solvent such as xylene, and the mixture is heated to facilitate the reaction . The compound is characterized by techniques such as elemental analysis, Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Bis(3-hydroxyphenyl) phenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Polymerization: It is used as a reactive flame-retardant in the polymerization of epoxy resins.

Common reagents used in these reactions include oxidizing agents, catalysts, and solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(3-hydroxyphenyl) phenyl phosphate has several scientific research applications:

Biology: Research is ongoing to explore its potential biological applications, although specific uses in this field are still under investigation.

Medicine: Its flame-retardant properties make it useful in the development of medical devices and materials that require high thermal stability.

Mechanism of Action

The flame-retardant mechanism of bis(3-hydroxyphenyl) phenyl phosphate involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The compound interacts with the polymer matrix, enhancing its thermal stability and reducing its flammability.

Comparison with Similar Compounds

Comparison with Similar Compounds

BHPPP is compared to structurally or functionally related organophosphate esters (OPEs) and flame retardants below. Key parameters include Limiting Oxygen Index (LOI), UL-94 fire safety ratings, phosphorus content, and mechanical/thermal stability.

Hyperbranched (3-hydroxyphenyl) Phosphate (HHPP)

- LOI : 30.0% for epoxy resins cured with HHPP.

- UL-94: No vertical burning test data reported.

- Key Properties : Moderate flame retardancy but lacks UL-94 certification, limiting its use in stringent applications.

- Reference :

Bis(4-aminophenoxy) Phenylphosphine Oxide

- LOI : 33.0% at 4.2% phosphorus content.

- UL-94 : Fails to achieve a rating despite high LOI.

- Key Properties : High LOI but inferior char-forming capability compared to BHPPP.

- Reference :

9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)-Based Systems

- UL-94 : Achieves V-0 rating.

- Key Properties : Effective flame retardancy but reduces mechanical strength (e.g., tensile modulus) due to rigid molecular structure . BHPPP maintains better mechanical integrity.

- Reference :

Triphenyl Phosphate (TPP) and Tricresyl Phosphate (TCP)

- Key Properties : Widely used OPEs but lack hydroxyl groups for char formation. Environmental studies detect TPP derivatives (e.g., 3-hydroxyphenyl diphenyl phosphate) in sediments, raising ecological concerns . BHPPP’s hydroxyl groups enhance charring and reduce environmental persistence risks.

- Reference :

Bis(2,6-dimethylphenyl) 3-Hydroxyphenyl Phosphate

- Key Properties: Structural analogs with alkyl substituents show altered solubility and thermal stability. Limited comparative data available, but bulky substituents may hinder polymer compatibility compared to BHPPP.

- Reference :

Research Findings and Critical Analysis

- BHPPP vs. HHPP : BHPPP’s dual-hydroxyphenyl structure enhances char yield compared to HHPP’s hyperbranched but less reactive design .

- BHPPP vs. DOPO Systems : DOPO’s heterocyclic structure improves flame inhibition but introduces brittleness, whereas BHPPP maintains epoxy resin flexibility .

- Environmental Impact : Unlike TPP derivatives (e.g., meta-OH-TPHP), BHPPP’s char-forming mechanism may reduce leaching into ecosystems, though long-term studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.